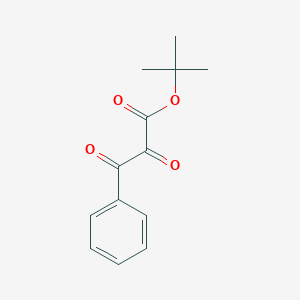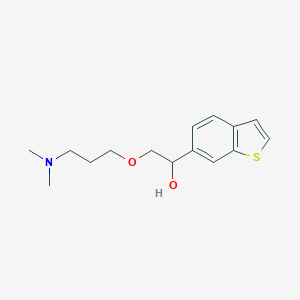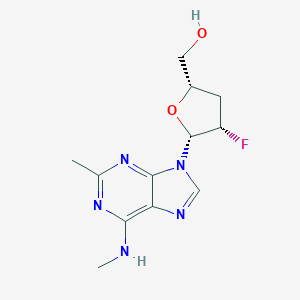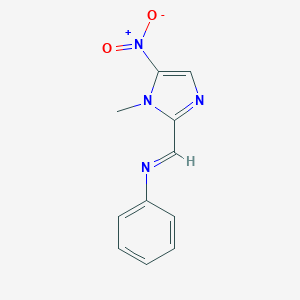
Cortisone 21-succinate
Übersicht
Beschreibung
Cortisone 21-succinate, also known as hydrocortisone succinate, is a synthetic glucocorticoid corticosteroid. It is a derivative of cortisone, a hormone produced by the adrenal cortex. This compound is widely used for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various medical conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, and more .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cortisone 21-succinate involves the esterification of cortisone with succinic acid. The process typically includes the following steps:
Esterification: Cortisone is reacted with succinic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to form this compound.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound for injection involves mixing acetone and cortisone succinate, followed by neutralization with sodium bicarbonate and phosphate. The reaction mixture is then filtered, concentrated, and dried using spray or freeze-drying techniques. This method ensures high product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Cortisone 21-succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisone.
Reduction: Reduction reactions can convert this compound back to its parent compound, cortisone.
Substitution: The succinate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Cortisone.
Reduction: Cortisone.
Substitution: Various cortisone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cortisone 21-succinate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other corticosteroid derivatives.
Biology: It serves as a tool to study the effects of glucocorticoids on cellular processes.
Medicine: It is used in the treatment of inflammatory and autoimmune diseases, as well as in hormone replacement therapy.
Industry: It is employed in the formulation of pharmaceutical products for its anti-inflammatory and immunosuppressive properties
Wirkmechanismus
Cortisone 21-succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the production of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This mechanism underlies its anti-inflammatory and immunosuppressive effects .
Vergleich Mit ähnlichen Verbindungen
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisone: A synthetic glucocorticoid with a longer duration of action.
Dexamethasone: A potent synthetic glucocorticoid with minimal mineralocorticoid activity
Uniqueness: Cortisone 21-succinate is unique due to its specific esterification with succinic acid, which enhances its solubility and stability for pharmaceutical formulations. This makes it particularly suitable for injectable forms, providing rapid and effective relief in acute conditions .
Eigenschaften
IUPAC Name |
4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVAJGDZIWYBX-WFLBVZAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)


